4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
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Overview
Description
It is a bicyclic ketone with a molecular weight of 174.24 g/mol and a chemical formula of C12H14O . This compound is known for its distinctive musky odor and is widely used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene with an oxidizing agent to introduce the ketone functionality at the 2-position . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This ensures consistent quality and cost-effectiveness. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and flavor industry due to its musky odor.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydronaphthalene: A related compound with similar structural features but lacking the ketone functionality.
1,4-dimethyl-1,2,3,4-tetrahydronaphthalene: Another similar compound with different substitution patterns on the aromatic ring.
Uniqueness
4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical and olfactory properties. This makes it particularly valuable in the fragrance industry .
Properties
CAS No. |
83810-57-5 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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